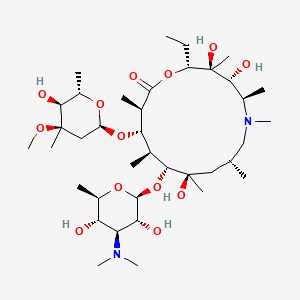

4'-Hydroxy Azithromycin

Description

BenchChem offers high-quality 4'-Hydroxy Azithromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxy Azithromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H72N2O13 |

|---|---|

Molecular Weight |

765.0 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI Key |

ILOTYWFVECJHDW-NHXRTCGOSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

4'-Hydroxy Azithromycin CAS 756825-20-4 chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy Azithromycin (CAS 756825-20-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-Hydroxy Azithromycin, a significant metabolite and impurity of the widely-used macrolide antibiotic, Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies for characterization, and the scientific rationale underpinning these protocols.

Introduction: The Significance of 4'-Hydroxy Azithromycin

Azithromycin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing both efficacy and safety. Azithromycin is primarily metabolized in the liver, leading to the formation of various metabolites, which are generally considered microbiologically inactive.[1][3][4] Among these, 4'-Hydroxy Azithromycin (CAS 756825-20-4) is a notable transformation product.

The hydroxylation occurs on the desosamine sugar moiety of the Azithromycin molecule. Understanding the chemical properties and analytical behavior of this metabolite is paramount for several reasons:

-

Pharmacokinetic Studies: Accurate quantification is essential for building a complete picture of Azithromycin's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Drug Purity and Safety: As a potential impurity in the bulk drug substance, its presence must be monitored and controlled within acceptable limits defined by regulatory bodies.

-

Reference Standard: A well-characterized standard of 4'-Hydroxy Azithromycin is necessary for the validation of analytical methods used in quality control and clinical studies.

This guide provides the foundational chemical knowledge and practical analytical strategies required to effectively work with this compound.

Core Physicochemical Properties

The fundamental chemical identity of 4'-Hydroxy Azithromycin is established by its molecular structure and associated properties. The addition of a hydroxyl group to the parent Azithromycin molecule subtly alters its physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 756825-20-4 | [5][6] |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ | [5][6][7] |

| Molecular Weight | 764.98 g/mol | [5][6][7] |

| Exact Mass | 764.50300 | [7] |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[3,6-Dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | [5] |

| Predicted Boiling Point | 851.6 ± 65.0 °C | [8] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [8] |

| Predicted pKa | 13.19 ± 0.70 | [8] |

| Parent Compound (Azithromycin) pKa | 8.74 | [1] |

| Parent Compound (Azithromycin) Solubility | Soluble in ethanol and DMSO; minimally soluble in water. | [1][9] |

Note: Some physical properties, such as boiling point and density, are based on computational predictions, as extensive experimental data for this specific metabolite is not widely published. The properties of the parent compound, Azithromycin, are provided for context and comparison.

Analytical Characterization: A Methodological Framework

The definitive identification and quantification of 4'-Hydroxy Azithromycin rely on a suite of modern analytical techniques. The strategy typically involves chromatographic separation followed by spectroscopic detection.

Chromatographic Separation: The Power of LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing Azithromycin and its metabolites in complex matrices like plasma.[4][10][11][12] This approach offers unparalleled sensitivity and specificity.

Causality Behind Experimental Choices:

-

Reverse-Phase Chromatography: A C18 column is typically employed because the relatively non-polar nature of the macrolide structure interacts well with the stationary phase, allowing for effective separation from more polar endogenous components.[10]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (often containing a small amount of formic acid or ammonium acetate) is crucial.[10][11] The acidic modifier protonates the tertiary amine groups on the molecule, leading to better peak shape and improved ionization efficiency for mass spectrometry.

-

High-Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can achieve rapid separation, with analysis times often under 5 minutes per sample, which is vital for clinical pharmacokinetic studies.[10]

Mass Spectrometry: Unambiguous Identification

Mass spectrometry provides the molecular weight and structural information needed for confident identification.

-

Ionization: Electrospray Ionization (ESI) in positive mode is highly effective, as the nitrogen atoms in the structure are readily protonated to form [M+H]⁺ ions.[10][12]

-

Parent and Fragment Ions: For 4'-Hydroxy Azithromycin (C₃₈H₇₂N₂O₁₃), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 765.5. This is a crucial 16-mass-unit shift from the [M+H]⁺ ion of Azithromycin (m/z 749.5), corresponding to the addition of one oxygen atom.

-

Multiple Reaction Monitoring (MRM): In tandem MS (MS/MS), this parent ion (m/z 765.5) is isolated and fragmented. Specific fragment ions are then monitored. A common fragmentation pathway for Azithromycin involves the cleavage of the cladinose or desosamine sugar moieties. A similar pattern is expected for the hydroxylated metabolite, providing a highly specific analytical signature. For example, a key transition for Azithromycin is m/z 749.5 → 591.5.[10][12] A corresponding transition would be developed for its hydroxylated counterpart.

Spectroscopic Elucidation (NMR & IR)

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the initial structural confirmation of a reference standard.

-

¹H and ¹³C NMR: The most significant change in the NMR spectrum of 4'-Hydroxy Azithromycin compared to Azithromycin would be observed in the signals corresponding to the desosamine sugar. The introduction of the hydroxyl group at the 4' position would cause a downfield shift for the proton at that position (H-4') and the corresponding carbon (C-4'). 2D NMR techniques like COSY and HMQC would be used to definitively assign these new shifts.

-

FTIR Spectroscopy: The key differentiating feature in the IR spectrum would be a more pronounced O-H stretching band (typically in the 3200-3600 cm⁻¹ region) due to the additional hydroxyl group. The strong carbonyl (C=O) signal from the lactone ring (around 1720-1730 cm⁻¹) would remain a characteristic feature, similar to the parent drug.[13][14]

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This section provides a representative, self-validating protocol synthesized from established methodologies for Azithromycin analysis.[10][11][12]

Objective: To accurately quantify the concentration of 4'-Hydroxy Azithromycin in human plasma samples.

1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of 4'-Hydroxy Azithromycin reference standard (e.g., 1 mg/mL) in methanol. b. Perform serial dilutions from the stock solution to create calibration standards covering the expected concentration range (e.g., 0.5 to 1000 ng/mL). c. Prepare at least three levels of QCs (low, medium, high) from a separate weighing of the reference standard to ensure accuracy and objectivity.

2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., a stable isotope-labeled version like 4'-Hydroxy Azithromycin-d5, or a structural analog). The internal standard is critical for correcting variations in extraction recovery and instrument response. b. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with a weak organic solvent to remove interfering endogenous components like phospholipids. e. Elute the analyte and internal standard with a stronger, typically basic, organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

3. LC-MS/MS Analysis: a. LC System: UHPLC System. b. Column: C18, 2.1 x 50 mm, 1.8 µm. c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v). e. Flow Rate: 0.3 mL/min. f. Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate. (Total run time ~4.5 minutes). g. MS System: Triple Quadrupole Mass Spectrometer. h. Ionization: ESI, Positive Mode. i. MRM Transitions:

- 4'-Hydroxy Azithromycin: m/z 765.5 → [Specific Fragment 1], m/z 765.5 → [Specific Fragment 2]

- Internal Standard: [Parent Ion m/z] → [Fragment Ion m/z]

4. Data Processing and Validation: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression. b. Quantify the unknown samples and QCs against the calibration curve. c. The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Caption: Workflow for the quantification of 4'-Hydroxy Azithromycin in plasma.

Stability Considerations

The stability of 4'-Hydroxy Azithromycin is a critical parameter for ensuring the integrity of analytical results and the quality of reference standards. While specific data for the hydroxylated metabolite is sparse, inferences can be drawn from studies on the parent drug, Azithromycin.

-

pH-Dependent Degradation: Macrolides are known to be susceptible to degradation under acidic conditions. Azithromycin itself is more stable than erythromycin due to the nitrogen in the lactone ring, but strong acidic or alkaline conditions should be avoided during sample processing and storage.[15]

-

Temperature: Reconstituted oral suspensions of Azithromycin show good stability at room and refrigerated temperatures for up to 10 days, but degradation increases at higher temperatures (40-50°C).[16][17] Therefore, plasma samples and stock solutions of 4'-Hydroxy Azithromycin should be stored frozen (e.g., -70°C) for long-term stability.[12]

-

Photostability: Exposure to direct sunlight and UV light can cause degradation of Azithromycin.[15] As a precaution, samples and standards should be protected from light.

-

Freeze-Thaw Stability: It is essential to perform experimental validation to determine how many freeze-thaw cycles a sample can undergo before the concentration of the analyte is compromised. For Azithromycin in plasma, stability through multiple cycles has been demonstrated.[12]

Conclusion

4'-Hydroxy Azithromycin is a chemically distinct entity whose characterization is fundamental to the comprehensive understanding of its parent drug, Azithromycin. Its core properties are defined by the addition of a hydroxyl group to the desosamine sugar, which influences its polarity and mass. The robust analytical framework presented here, centered on LC-MS/MS, provides the specificity and sensitivity required for accurate quantification in complex biological matrices. By employing the principled methodologies and stability practices outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data for pharmacokinetic, safety, and quality control applications.

References

-

Azithromycin. StatPearls - NCBI Bookshelf. [Link]

-

Characterization of Azithromycin hydrates. ResearchGate. [Link]

-

An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis. RSC Publishing. [Link]

- Synthesis method of azithromycin.

-

Azithromycin Determination with Various Analytical Techniques: A Mini Review. Rec. Pharm. Biomed. Sci.. [Link]

-

AZITHROMYCIN. Pfizer. [Link]

-

Azithromycin. PubChem - NIH. [Link]

-

A Review on Analytical Methods for Determination of Azithromycin. Ibn AL-Haitham Journal for Pure and Applied Science. [Link]

- Methods of stabilizing azithromycin.

-

Physicochemical Characterization and Dissolution Study of Solid Dispersion Tablet of Azithromycin. Asian Journal of Pharmaceutics. [Link]

-

Azithromycin Impurity 4. Veeprho. [Link]

-

Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters. [Link]

-

A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed Central. [Link]

-

4'-Hydroxy Azithromycin | CAS#:756825-20-4. Chemsrc. [Link]

-

Azithromycin. PDB-101. [Link]

- Azithromycin synthesis method.

-

Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PubMed. [Link]

-

Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PubMed Central. [Link]

-

Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. ResearchGate. [Link]

-

An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chloroform Solution through NMR and Thermodynamic Analysis - Supplementary Material. Royal Society of Chemistry. [Link]

-

Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius). PubMed. [Link]

-

Assessment of Azithromycin in Pharmaceutical Formulation by Fourier-transform Infrared (FT-IR) Transmission Spectroscopy. ResearchGate. [Link]

-

The Stability of Azithromycin in a Reconstituted Oral Suspension Under Various In-Home Storage Conditions. ResearchGate. [Link]

-

Azithromycin. Wikipedia. [Link]

-

A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. PubMed. [Link]

-

Determination of Azithromycin in Pharmaceutical Formulations by Differential Pulse Voltammetry. Comparison with Fourier Transform Infrared Spectroscopy (FTIRS). Portugaliae Electrochimica Acta. [Link]

- Preparation of azithromycin dihydrate.

-

Stability study of azithromycin in ophthalmic preparations. SciELO. [Link]

-

PREPARATION METHOD OF AZITHROMYCIN DIHYDRATE. WIPO Patentscope. [Link]

-

Quantification study of Azithromycin drugs in soil, by the infrared technique with Fourier Transform (IFTR). Redalyc. [Link]

-

Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

-

Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. Duke University Scholars. [Link]

-

Solubility of azithromycin dihydrate in different solvents. ResearchGate. [Link]

-

ZITHROMAX (azithromycin dihydrate) Storage, Stability And Disposal. Pfizer Medical Information. [Link]

-

Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PubMed. [Link]

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]

- 3. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. Hydroxy Azithromycin | CAS No- 756825-20-4 [chemicea.com]

- 6. 4′-Hydroxy Azithromycin, CAS 756825-20-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4'-Hydroxy Azithromycin | CAS#:756825-20-4 | Chemsrc [chemsrc.com]

- 8. 4'-Hydroxy AzithroMycin | 756825-20-4 [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 13. Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.pt [scielo.pt]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. ZITHROMAX (azithromycin dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

Molecular structure of 4'-Hydroxy Azithromycin impurity

The structural elucidation of the 4'-Hydroxy Azithromycin impurity is a quintessential example of modern analytical chemistry in the pharmaceutical industry. It showcases a required synergy between separation science and advanced spectroscopic techniques. While high-resolution mass spectrometry provides the initial, compelling evidence for the elemental composition and location of the modification, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the final, unambiguous confirmation of the molecular structure. This rigorous, evidence-based approach is not merely an academic exercise; it is a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products, upholding the stringent standards of regulatory authorities and protecting public health. [15]

References

- CN108727445B - Synthesis method of azithromycin impurity F - Google Patents. Google Patents.

- CN104297383A - Method of separating and detecting azithromycin and impurities of the ... - Google Patents. Google Patents.

-

Discovery of 4′′-Ether Linked Azithromycin-Quinolone Hybrid Series: Influence of the Central Linker on the Antibacterial Activity - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Separation and Characterization of Impurity P in Azithromycin Product - ResearchGate . ResearchGate. Available at: [Link]

-

Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV . Journal of the Brazilian Chemical Society. Available at: [Link]

-

LC determination of impurities in azithromycin tablets - CEU Repositorio Institucional . CEU Institutional Repository. Available at: [Link]

-

Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV . SciELO. Available at: [Link]

-

Azithromycin-Impurities - Pharmaffiliates . Pharmaffiliates. Available at: [Link]

-

Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms . ResearchGate. Available at: [Link]

-

Azithromycin | C38H72N2O12 | CID 447043 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions | Waters . Waters Corporation. Available at: [Link]

-

1D 1H NMR spectrum of azithromycin dihydrate in a 50 mM sodium cholate... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

-

Setting specifications for related impurities in antibiotics - Scientific guideline . European Medicines Agency. Available at: [Link]

-

Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Guideline on setting specifications for related impurities in antibiotics . Therapeutic Goods Administration (TGA). Available at: [Link]

-

Structure Elucidation of Macrolide Antibiotics Using MS n Analysis and Deuterium Labelling . SpringerLink. Available at: [Link]

-

Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5 - MDPI . MDPI. Available at: [Link]

-

Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry - MDPI . MDPI. Available at: [Link]

-

Solid−state ¹⁵N CPMAS NMR spectra of azithromycin, 1a, 1b, 1c and... - ResearchGate . ResearchGate. Available at: [Link]

-

Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry | Waters . Waters Corporation. Available at: [Link]

-

ANDAs: Impurities in Drug Products | FDA . U.S. Food and Drug Administration. Available at: [Link]

-

An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

SUPPLEMENTARY MATERIAL (Supporting information) An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chlo . Royal Society of Chemistry. Available at: [Link]

-

New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy . ECA Academy. Available at: [Link]

-

Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy . Bangladesh Pharmaceutical Journal. Available at: [Link]

-

Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes - RAPS . Regulatory Affairs Professionals Society. Available at: [Link]

-

The chemical structure of azithromycin. | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.ceu.es [dspace.ceu.es]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Setting specifications for related impurities in antibiotics - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]

- 9. researchgate.net [researchgate.net]

- 10. CN104297383A - Method of separating and detecting azithromycin and impurities of the azithromycin - Google Patents [patents.google.com]

- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy | Bangladesh Pharmaceutical Journal [banglajol.info]

Pharmacological & Structural Profiling of 4'-Hydroxy Azithromycin

The following is an in-depth technical guide regarding the pharmacological profile, structural activity relationship (SAR), and experimental characterization of the 4'-Hydroxy Azithromycin derivative .

A Technical Guide for Drug Development & SAR Analysis[1]

Executive Summary & Chemical Identity[1]

4'-Hydroxy Azithromycin represents a specific structural modification of the azalide antibiotic Azithromycin.[1] Unlike the parent compound, which possesses a desosamine sugar (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose) at the C5 position, this derivative incorporates a hydroxyl group at the 4'-position of the aminosugar, effectively converting the sugar moiety to a mycaminose -like analogue (or 4'-hydroxy-desosamine).[1]

In the context of drug development, this compound serves two critical roles:

-

SAR Probe: It elucidates the tolerance of the ribosomal peptide exit tunnel for polar substituents at the 4'-position of the C5-sugar.[1]

-

Impurity Reference Standard: It is a known oxidative metabolite/impurity that must be quantified during API (Active Pharmaceutical Ingredient) profiling to ensure safety and efficacy.[1]

| Property | Data |

| Chemical Name | 4'-Hydroxy Azithromycin |

| CAS Number | 756825-20-4 |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ |

| Molecular Weight | 764.98 g/mol |

| Core Scaffold | 15-membered Azalide (Macrolide subclass) |

| Key Modification | Hydroxylation at C4' of the Desosamine sugar |

Pharmacological Mechanism of Action (MOA)[1]

Ribosomal Binding Dynamics

Azithromycin functions by binding to the 50S ribosomal subunit , specifically within the 23S rRNA of the peptide exit tunnel.[1] The binding affinity is heavily governed by the C5-desosamine sugar.[1]

-

Parent Interaction (Azithromycin): The 2'-OH of desosamine forms critical hydrogen bonds with Nucleotide A2058 (E. coli numbering).[1] The 3'-dimethylamino group interacts electrostatically.[1] The 4'-position (deoxy) typically resides in a hydrophobic pocket or a region with limited steric tolerance.[1]

-

Derivative Interaction (4'-Hydroxy): The introduction of a polar hydroxyl group (-OH) at the 4'-position alters this interaction landscape.[1]

Mechanism Visualization

The following diagram illustrates the signaling and binding logic, contrasting the parent compound with the 4'-hydroxy derivative.

Figure 1: Comparative binding logic of Azithromycin vs. 4'-Hydroxy derivative at the ribosomal interface.[1]

Structure-Activity Relationship (SAR) Analysis

The 4'-hydroxy modification provides a "negative control" or "polarity probe" in macrolide design.[1]

The "Desosamine vs. Mycaminose" Rule

In 14-membered macrolides (e.g., Erythromycin), replacing desosamine with mycaminose (4'-OH) typically results in a 2-4 fold reduction in antibacterial potency against standard pathogens like S. aureus.[1]

-

Lipophilicity: The 4'-OH reduces the LogP (partition coefficient), making the molecule more hydrophilic.[1] This can impair passive diffusion across the bacterial cell membrane, particularly in Gram-negative organisms where azithromycin typically excels compared to erythromycin.[1]

-

Basicity: The pKa of the 3'-dimethylamino group may be slightly perturbed by the adjacent electron-withdrawing hydroxyl group, potentially affecting the protonation state required for ribosomal binding.[1]

Pharmacological Data Summary (Predicted vs. Parent)

| Parameter | Azithromycin (Parent) | 4'-Hydroxy Derivative | Impact Analysis |

| C5 Sugar | Desosamine | Mycaminose-like | Polarity Increase |

| LogP (Est.) | ~3.0 - 4.0 | ~2.5 - 3.0 | Reduced membrane permeability |

| Ribosome Affinity | High ( | Moderate/Lower | Steric hindrance at 4'-position |

| Metabolic Stability | High (Azalide ring) | Moderate | 4'-OH is a site for Phase II conjugation (Glucuronidation) |

| Primary Utility | Therapeutic API | Reference Standard / Metabolite | Essential for impurity qualification |

Experimental Protocols for Characterization

To validate the pharmacological activity and identity of 4'-Hydroxy Azithromycin, the following self-validating protocols are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antibacterial potency shift caused by the 4'-OH modification.[1]

-

Preparation:

-

Serial Dilution:

-

Perform 2-fold serial dilutions in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

-

Include Azithromycin (Parent) as a positive control.[1]

-

-

Inoculation:

-

Inoculate with S. aureus (ATCC 29213) and H. influenzae (ATCC 49247) at

CFU/mL.[1]

-

-

Incubation:

-

Incubate at 37°C for 16-20 hours (ambient air).

-

-

Readout:

Protocol: High-Resolution Mass Spectrometry (HRMS) ID

Objective: To confirm the position of hydroxylation (Structural Proof).

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Method: ESI Positive Mode.

-

Fragmentation Logic:

-

Look for the specific cleavage of the sugar moieties.[1]

-

Parent Ion:

m/z.[1] -

Fragment Ions: Identify the neutral loss of the cladinose sugar (unchanged) vs. the modified desosamine.

-

Key Indicator: The desosamine fragment ion will show a mass shift of +16 Da (Oxygen) compared to the standard desosamine fragment (

158 vs 174).[1]

-

Synthesis & Degradation Pathways[1]

Understanding the origin of this derivative is crucial for controlling it in drug substances.[1]

Figure 2: Origin pathways for 4'-Hydroxy Azithromycin: Biological metabolism vs. Synthetic production.[1]

Synthetic Note: For research purposes, 4'-Hydroxy Azithromycin is often synthesized by coupling the azithromycin aglycone with a protected mycaminose donor, rather than direct oxidation, to ensure regioselectivity.[1]

References

-

National Center for Biotechnology Information (2025). Azithromycin Compound Summary. PubChem.[1] Available at: [Link][1]

-

ChemSrc (2025). 4'-Hydroxy Azithromycin - CAS 756825-20-4 Physicochemical Properties. Available at: [Link][1]

Sources

4'-alpha-hydroxy-azithromycin synonyms and nomenclature

[1][2][3]

Executive Summary & Nomenclature

4'-alpha-hydroxy-azithromycin is a structural derivative of Azithromycin where the desosamine sugar moiety is modified by hydroxylation at the 4'-position.[1][2][3] In standard macrolide nomenclature, the replacement of the 3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose (desosamine) with a 3,6-dideoxy-3-dimethylamino-hexose (mycaminose) results in this specific analogue.[1][2][3]

This compound is critical in impurity profiling and metabolite identification (metabolite ID) studies during drug development, as macrolides are prone to oxidative metabolism by Cytochrome P450 enzymes.[1][2][3]

Synonyms and Identifiers

The following table consolidates the chemical nomenclature and registry data for accurate identification.

| Identifier Type | Value / Name | Notes |

| Common Name | 4'-alpha-hydroxy-azithromycin | Denotes stereochemistry at 4'-position.[1][2][3] |

| CAS Registry Number | 756825-20-4 | Primary identifier for the specific isomer.[1][2][3] |

| Chemical Synonym | 6-O-Mycaminosyl Azithromycin | Indicates the sugar exchange (Desosamine |

| General Synonym | 4'-Hydroxy Azithromycin | Often used when stereochemistry is unspecified.[1][3] |

| Molecular Formula | One oxygen atom added to Azithromycin ( | |

| Molecular Weight | 764.99 g/mol | +16 Da shift from Azithromycin (749.0 g/mol ).[1][2][3] |

Structural Analysis & Logic

The core structural difference lies in the sugar attached to the C5 position of the aglycone ring (the 15-membered azalide ring).[1][2][3]

-

Azithromycin (Parent): Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose).[1][2][3][4][5] The 4'-position is a methylene (

) group.[1][2][3] -

4'-alpha-hydroxy-azithromycin: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose/mannose derivative).[1][2][3] The 4'-position bears a hydroxyl (

) group.[1][2][3][6]

Structural Causality Diagram

The following diagram illustrates the hierarchical relationship and the specific site of modification.

Figure 1: Structural derivation of 4'-alpha-hydroxy-azithromycin showing the transformation of the desosamine sugar moiety.[1][2][3]

Formation & Origin

Understanding the origin of 4'-alpha-hydroxy-azithromycin is essential for controlling it in pharmaceutical substances.[1][2][3]

-

Metabolic Pathway: In vivo, Azithromycin undergoes oxidative metabolism.[1][2][3] While N-demethylation (yielding Impurity A) and decladinosyl hydrolysis (yielding Impurity J) are primary pathways, hydroxylation of the desosamine ring is a documented Phase I metabolic route mediated by CYP3A4 enzymes.[1][2][3]

-

Synthetic Impurity: If the starting material (Erythromycin A) is produced via fermentation strains that incompletely reduce the sugar moieties, trace amounts of mycaminosyl-erythromycin analogues may carry through the semi-synthesis process to form the 4'-hydroxy azithromycin analogue.[1][2][3]

Analytical Characterization Protocol

To positively identify this compound and distinguish it from other isobaric impurities (e.g., N-oxides), a high-resolution LC-MS/MS workflow is required.[1][2][3]

Method Principle

The protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3] The separation relies on the polarity difference introduced by the extra hydroxyl group (making the 4'-OH variant more polar than the parent), while MS/MS fragmentation confirms the location of the modification on the sugar ring rather than the aglycone.[1][2][3]

Step-by-Step Workflow

Step 1: Sample Preparation

-

Dissolve the sample (API or biological matrix) in 50:50 Acetonitrile:Ammonium Formate buffer (10 mM, pH 4.0).[1][2][3]

-

Target concentration: 10 µg/mL for impurity profiling.

Step 2: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[1][2][3]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Rationale: A mid-pH buffer is chosen because Azithromycin is basic; pH 6.5 improves peak shape while maintaining sufficient retention.[1][2][3]

Step 3: Mass Spectrometric Detection

-

Ionization: ESI Positive Mode (+).

-

Parent Ion Selection: Target

765.5 -

Fragmentation (MS2): Apply collision energy (20-35 eV).[1][2][3]

Data Interpretation (Self-Validating Logic)

To confirm the identity, you must observe specific fragment ions.[1][2][3] The mass shift (+16 Da) must be located on the desosamine-derived fragment.[1][2]

| Fragment Ion | Expected m/z (Parent) | Expected m/z (4'-OH Analog) | Interpretation |

| Molecular Ion | 749 | 765 | Confirms addition of Oxygen.[1][2][3] |

| Desosamine/Mycaminose | 158 | 174 | CRITICAL: Confirms modification is on the amino sugar.[1][2][3] |

| Cladinose | 159 | 159 | Confirms neutral sugar is unchanged.[1][2][3] |

| Aglycone (approx) | 416 | 416 | Confirms macrocyclic ring is unchanged.[1][2][3] |

Validation Check: If the

Analytical Logic Diagram

Figure 2: Decision tree for mass spectrometric identification of 4'-hydroxy-azithromycin.

References

-

Chemsrc . (2025).[1][2][3] 4'-Hydroxy Azithromycin - CAS 756825-20-4.[2][3] Retrieved from [Link][1][2]

-

National Center for Biotechnology Information (NCBI) . (2025).[1][2][3] Azithromycin Compound Summary. PubChem.[1][2][7] Retrieved from [Link][1][2][3][7]

- European Pharmacopoeia (EP). Azithromycin Monograph: Impurity Profiling. (General reference for standard impurity codes A-L).

Methodological & Application

Application Note: Preparation of 4'-Hydroxy Azithromycin Reference Standard Stock Solution

Executive Summary

This protocol details the validated procedure for preparing a high-purity stock solution of 4'-Hydroxy Azithromycin , a critical metabolite and process-related impurity of the macrolide antibiotic Azithromycin.[1][2][3] Accurate preparation of this reference standard is essential for establishing system suitability in HPLC/LC-MS assays, quantifying impurities in drug substances, and conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1][2][3][4]

Key Technical Constraint: Macrolides are acid-labile and prone to degradation via hydrolysis of the cladinose sugar.[2][3] This protocol utilizes neutral, high-grade organic solvents to ensure solution stability and prevent chemically induced degradation during preparation.[1][2][3]

Compound Profile & Properties

Understanding the physicochemical properties of the analyte is the first step in designing a robust protocol.[3]

| Property | Specification |

| Compound Name | 4'-Hydroxy Azithromycin |

| CAS Number | 756825-20-4 |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ |

| Molecular Weight | 764.98 g/mol |

| Solubility | Soluble in Methanol, Acetonitrile, Ethanol; Practically insoluble in water.[1][2][3][4] |

| pKa | Basic (Amine groups); sensitive to acidic pH (< pH 4.0).[4] |

| Hygroscopicity | Moderate; often supplied as a hydrate or amorphous solid requiring water correction. |

Materials & Equipment

Reagents

-

Reference Standard: 4'-Hydroxy Azithromycin (Purity > 95% by HPLC).[1][2][3][4] Ensure the Certificate of Analysis (CoA) is available for potency calculations.

-

Solvent A (Primary Dissolution): Methanol (LC-MS Grade).[1][2][3][4]

-

Rationale: Methanol provides excellent solubility for polar macrolide derivatives and is compatible with most Reverse Phase (RP) mobile phases.[4]

-

-

Solvent B (Diluent - Optional): Acetonitrile : Ammonium Phosphate Buffer pH 10 (if immediate mobile phase compatibility is required).[1][2][3][4]

Instrumentation

-

Analytical Balance: Readability of 0.01 mg (X.XXXXX g).

-

Vortex Mixer: Variable speed.

-

Ultrasonic Bath: Temperature controlled (maintained < 25°C).

-

Glassware: Low-actinic (amber) volumetric flasks (Class A) to protect from photodegradation.

Pre-Formulation Calculations (Critical)

Reference standards are rarely 100% pure. You must correct for the As-Is Potency , which accounts for chromatographic purity, water content (Karl Fischer), and residual solvents.[1][2][3][4]

Formula:

Where:

- = Amount of powder to weigh (mg)

- = Desired final concentration (mg/mL)

- = Volume of the volumetric flask (mL)[2][3][4]

- = Potency factor (decimal) derived from CoA.[1][2][3][4]

Example Calculation:

-

Volume: 10 mL

-

CoA Data: Purity (98.5%), Water (2.1%), Residual Solvent (0.5%).[3][4]

-

Potency (

): -

Mass to Weigh:

[1][2][3][4]

Experimental Protocol

Step 1: Environmental Control & Weighing

Macrolides can be susceptible to static charge, making weighing difficult.[4]

-

Equilibrate the standard container to room temperature for 30 minutes before opening to prevent condensation.

-

Use an anti-static gun or ionizer on the weighing boat if the powder appears "fly-away."[3]

-

Weigh the calculated amount (

) into a clean, dry weighing boat.[4] Record the exact weight to 0.01 mg precision.

Step 2: Quantitative Transfer[2][3]

-

Place a glass funnel into a 10 mL Amber Volumetric Flask .

-

Carefully transfer the powder into the flask.

-

Rinse the weighing boat 3 times with small volumes (~1 mL) of Methanol (LC-MS Grade) to ensure complete transfer.[3][4]

Step 3: Dissolution[2][3]

-

Fill the flask to approximately 60% volume with Methanol.

-

Swirl gently to wet the solids.

-

Sonicate for 2-5 minutes.

-

Warning: Monitor temperature.[5] Heat degrades Azithromycin derivatives. If the bath warms up, add ice.

-

-

Inspect visually. The solution must be perfectly clear and particle-free.[2][3]

Step 4: Final Dilution & Mixing[2][7]

-

Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

-

Dilute to volume with Methanol. Meniscus bottom must touch the calibration line.

-

Stopper and invert the flask 10-15 times to ensure homogeneity.

Step 5: Aliquoting & Storage[1][2][3]

-

Filter the solution through a 0.22 µm PTFE syringe filter if used immediately for HPLC (to remove potential particulate contaminants from packaging).

-

Aliquot into amber HPLC vials or cryovials (e.g., 1 mL each).

-

Labeling: Name, Concentration, Solvent, Preparation Date, Expiration Date, Chemist Initials.

Workflow Visualization

Figure 1: Logical workflow for the preparation of 4'-Hydroxy Azithromycin stock solution, emphasizing temperature control and purity correction.

Quality Control & Stability

System Suitability Check

Before using the stock for critical assays, verify its integrity:

-

Chromatographic Purity: Inject the stock (diluted to working concentration) onto an HPLC system. The 4'-Hydroxy Azithromycin peak should account for >95% of the total area.[2][3]

-

Retention Time Confirmation: Compare against a known Azithromycin parent standard. The 4'-hydroxy derivative is more polar and should elute earlier than Azithromycin in Reverse Phase (C18) chromatography.[2][3][4]

Stability Profile

| Condition | Stability Estimate | Recommendation |

| Room Temp (25°C) | < 24 Hours | Use immediately or refrigerate. |

| Refrigerated (4°C) | 1 Week | Suitable for active working solutions. |

| Frozen (-20°C) | 3-6 Months | Recommended for Stock. Avoid freeze-thaw cycles.[1][2][3][4] |

Note: Azithromycin derivatives are prone to degradation in acidic media. Ensure any diluents used for working standards are buffered to pH > 6.0.

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Azithromycin Monograph 01/2017:1484. European Directorate for the Quality of Medicines (EDQM).[4] [1][2][3][4]

-

United States Pharmacopeia (USP) . Azithromycin: USP Monograph. USP-NF.[1][2][3][7] [1][2][3][4]

-

Refsyn Biosciences . 4'-Hydroxy Azithromycin Reference Standard Specifications. [2][3][4]

-

National Center for Biotechnology Information . Azithromycin Compound Summary. PubChem.[6][7] [1][2][3][4]

-

Chemsrc . 4'-Hydroxy Azithromycin CAS 756825-20-4 Physicochemical Properties.

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. uspbpep.com [uspbpep.com]

- 4. veeprho.com [veeprho.com]

- 5. 4'-hydroxy Azithromycin at Best Price in Puducherry, Puducherry | Refsyn Biosciences Pvt. Ltd. [tradeindia.com]

- 6. 阿奇霉素 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. 阿齐霉素 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Improving baseline noise in 4'-Hydroxy Azithromycin LC-MS analysis

Topic: Improving Baseline Noise & Sensitivity Ticket ID: #AZI-OH-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Signal-to-Noise Battlefield

Welcome to the Technical Support Center. You are likely experiencing high baseline noise, ghost peaks, or poor sensitivity (S/N < 10) for 4'-Hydroxy Azithromycin .

As a macrolide metabolite, this analyte presents a "perfect storm" of analytical challenges:

-

High Basicity (pKa > 8.5): It adheres stubbornly to silanols (tailing peaks) and metal surfaces (carryover).

-

Lipophilicity: It co-elutes with endogenous phospholipids, leading to ion suppression and elevated baselines.

-

Protonation Competition: In ESI(+), it competes with solvent clusters and matrix components.

This guide is not a generic checklist. It is a causal troubleshooting system designed to isolate and eliminate the source of your noise.

Module 1: Chemical Noise (Solvents & System Hygiene)

User Query: "My baseline is high even when injecting blanks. Is it the column or the solvent?"

The Diagnostic Logic

Baseline noise in LC-MS is often "Chemical Noise"—ions generated by impurities in the mobile phase or system contamination. Macrolides are "sticky," meaning previous injections can leach out slowly, raising the background.

Troubleshooting Protocol

| Variable | Recommendation | The "Why" (Causality) |

| Water Quality | 18.2 MΩ·cm (freshly drawn) | Stored water absorbs organic volatiles from the air, creating a "carpet" of background ions in ESI. |

| Buffer Selection | 10 mM Ammonium Formate (pH ~4.0) | Ammonium ions ( |

| Organic Modifier | Acetonitrile (LC-MS Grade) | Methanol often produces higher chemical background noise in ESI(+) compared to Acetonitrile for macrolides. |

| System Flushing | 50:50 Isopropanol:Acetone | Azithromycin binds to stainless steel. A standard MeOH wash is insufficient. Stronger solvents are required to strip the "memory effects" from the flow path. |

FAQ: Why not use high pH?

Q: Azithromycin is basic. Shouldn't I use high pH (Ammonium Hydroxide) to suppress ionization in solution and improve peak shape? A: While high pH (pH 10) keeps the molecule neutral and improves retention/shape on hybrid columns, it often increases baseline noise because the silica in the column (even hybrid) can dissolve slightly, and the mobile phase itself absorbs CO2, causing drift. For maximum S/N, acidic conditions (Formic acid/Ammonium Formate) are preferred for stable ionization in the source.

Module 2: Sample Preparation (The Matrix Effect)

User Query: "I see a huge hump in the baseline around the retention time of my analyte. What is it?"

The "Phospholipid" Trap

If you are using Protein Precipitation (PPT) , you are injecting phospholipids.[1] Phospholipids (PLs) are the silent killers of LC-MS sensitivity. They elute late, often wrapping around to the next injection, causing a variable, high baseline.

The Solution: Switch to LLE or HybridSPE

Do not use PPT. Use Liquid-Liquid Extraction (LLE) .[2]

LLE Protocol for Macrolides:

-

Alkalize: Add 50 µL of 0.5 M NaOH to 200 µL plasma (pH > 10 drives Azithromycin into organic phase).

-

Extract: Add 1 mL MTBE (Methyl tert-butyl ether) .

-

Vortex/Centrifuge: 10 mins / 4000 rpm.

-

Transfer: Top organic layer to clean tube.

-

Dry & Reconstitute: Evaporate under

; reconstitute in Mobile Phase A.

Visualizing the Workflow:

Caption: Figure 1. Decision matrix for sample preparation. PPT is discouraged due to phospholipid retention.

Module 3: Chromatography & Column Chemistry

User Query: "My peak is tailing. Tailing peaks lower the peak height and get lost in the noise."

The Mechanism: Silanol Activity

4'-Hydroxy Azithromycin has amine groups that interact with free silanols (

Optimization Table

| Component | Specification | Reason |

| Column Phase | C18 with Polar End-capping | Standard C18 leaves silanols exposed. Use a column like Waters XBridge or Phenomenex Kinetex EVO designed for high pH stability or extensive end-capping. |

| Guard Column | Mandatory | Macrolides permanently adsorb to the head of the column over time. A guard column prevents this "chemical noise" source from bleeding into the MS. |

| Gradient | Steep Ramp (e.g., 5% to 95% B in 3 min) | Macrolides are hydrophobic. They need high organic content to elute sharply. A shallow gradient broadens the peak, reducing S/N. |

Module 4: Mass Spectrometry Parameters

User Query: "I have optimized the LC, but the signal is still jittery."

Critical Parameter: Dwell Time

In MRM (Multiple Reaction Monitoring), the "Dwell Time" is how long the detector "listens" for your specific ion.

-

Too Short (< 10ms): Electronic noise dominates; the signal looks "grassy."

-

Too Long (> 100ms): You miss data points across the peak (need >15 points/peak).

Recommendation:

Calculate dwell time based on peak width.

Source Parameters (ESI+)

-

Desolvation Temp: High (450°C - 550°C). Macrolides are large molecules; they need heat to desolvate fully. Incomplete desolvation creates high low-frequency noise.

-

Cone Voltage: Optimize specifically for the 4'-OH metabolite. It may differ from the parent Azithromycin due to the stability of the hydroxyl group.

Summary Troubleshooting Workflow

Use this logic flow to isolate your issue systematically.

Caption: Figure 2. Systematic fault tree analysis for isolating baseline noise sources.

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Filist, M., et al. (2014). "Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration." Journal of Pharmaceutical and Biomedical Analysis, 100, 184-189.[3] [Link]

-

Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS." Journal of Chromatography B, 852(1-2), 22-34. (Focus on Phospholipid Removal). [Link]

-

Dolan, J. W. (2013). "LC Troubleshooting: Baseline Noise." LCGC North America. [Link]

Sources

Technical Support Center: 4'-Hydroxy Azithromycin Bioanalysis

Welcome to the technical support center for the bioanalysis of 4'-Hydroxy Azithromycin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low recovery rates, during the quantification of this primary metabolite. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing your assay's performance.

This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the analytical workflow. We will delve into the causality behind each experimental step, empowering you to build robust and self-validating protocols.

Part 1: Foundational Troubleshooting & Analyte Stability

This section addresses the most common overarching issues that can lead to low recovery: analyte stability and the initial diagnostic approach. Understanding the inherent properties of 4'-Hydroxy Azithromycin is the first step to a successful assay.

Q1: My recovery for 4'-Hydroxy Azithromycin is consistently low (<50%). Where should I even begin to troubleshoot?

A1: Low recovery is a classic, multi-faceted problem in bioanalysis. Before diving into specific extraction parameters, it's crucial to systematically diagnose where the analyte is being lost. The primary culprits are typically: (1) Analyte Degradation , (2) Inefficient Extraction , and (3) Matrix Effects suppressing the analytical signal.

The most effective initial step is to perform a recovery experiment that differentiates between losses during sample preparation and signal suppression during analysis. You must compare the analytical response of:

-

Sample A: Blank matrix spiked with 4'-Hydroxy Azithromycin before the extraction process.

-

Sample B: Blank matrix extract spiked with 4'-Hydroxy Azithromycin after the extraction process.

-

Sample C: Analyte in a neat solution (e.g., mobile phase) at the same final concentration.

By comparing the results, you can isolate the problem:

-

Extraction Recovery (%) = (Peak Area of A / Peak Area of B) * 100

-

Matrix Effect (%) = (Peak Area of B / Peak Area of C) * 100

If your Extraction Recovery is low, the issue lies within your sample preparation (e.g., LLE, SPE). If the Matrix Effect calculation shows significant suppression (<85% or >115%), your LC-MS/MS method needs optimization.[1][2] This foundational experiment will guide your efforts efficiently.

Below is a logical workflow to begin your troubleshooting process.

Caption: Initial troubleshooting decision tree.

Q2: How does the stability of 4'-Hydroxy Azithromycin impact my results, and how can I mitigate degradation?

A2: The stability of your analyte is paramount and often an overlooked source of low recovery. Azithromycin and its metabolites are known to be unstable under certain conditions.

-

pH Sensitivity: Azithromycin is unstable in acidic media.[3][4] Its degradation is pH-dependent, with maximum stability observed around pH 6.3.[5] While some degradation occurs at neutral pH, it accelerates in strongly acidic or basic conditions.[6][7] The addition of a hydroxyl group in 4'-Hydroxy Azithromycin can further influence its stability profile. Causality: Acid-catalyzed hydrolysis of the glycosidic bonds or the macrolactone ring is a primary degradation pathway.

-

Oxidative & Photochemical Instability: Macrolides can be susceptible to oxidation.[8] Furthermore, azithromycin has been shown to degrade under UV light.[6][9]

Field-Proven Mitigation Strategies:

-

Maintain pH Control: Keep your samples, standards, and extracts in a buffered solution, ideally between pH 6.0 and 7.0, throughout the process. Avoid prolonged exposure to strong acids or bases.

-

Control Temperature: Process samples on ice and store them at appropriate temperatures (e.g., -70°C for long-term). Perform freeze-thaw stability tests to confirm your handling procedures are not causing degradation.[2]

-

Protect from Light: Use amber vials or work under reduced light conditions to prevent photodegradation.[10]

-

Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid to the sample collection tubes or during homogenization may be beneficial.[10]

Part 2: Optimizing Sample Extraction

Sample extraction is the most common stage for analyte loss. The key challenge with 4'-Hydroxy Azithromycin is its increased polarity compared to the parent drug, which necessitates careful method design.

Q3: My Liquid-Liquid Extraction (LLE) recovery is poor. How do I select the right solvent and pH?

A3: LLE separates compounds based on their differential solubility in two immiscible liquids. For a basic compound like 4'-Hydroxy Azithromycin, the goal is to neutralize it to increase its solubility in the organic phase.

The Causality of pH and Solvent Choice:

-

pH Adjustment: 4'-Hydroxy Azithromycin contains basic nitrogen atoms. To extract it from an aqueous matrix (like plasma) into an organic solvent, you must shift the equilibrium from the ionized (water-soluble) form to the neutral (organic-soluble) form. This is achieved by raising the pH of the aqueous sample to at least 2 units above the pKa of the analyte's basic functional groups.

-

Solvent Polarity: The added hydroxyl group makes the metabolite more polar than Azithromycin (LogP ≈ 4.0).[4] Therefore, a highly non-polar solvent like hexane will be ineffective. You need a solvent with sufficient polarity to attract the metabolite but that remains immiscible with water.

| Extraction Solvent | Polarity Index | Suitability for 4'-Hydroxy Azithromycin |

| n-Hexane | 0.1 | Poor: Too non-polar. Will not efficiently extract the polar metabolite. |

| Toluene | 2.4 | Moderate: May work, but better options exist. |

| Methyl-tert-butyl ether (MTBE) | 2.5 | Good: A common choice for moderately polar basics. Has been used successfully for Azithromycin extraction.[11] |

| Diethyl Ether | 2.8 | Good: Similar to MTBE but more volatile and prone to peroxide formation. |

| Dichloromethane (DCM) | 3.1 | Good: Effective but can form emulsions and has environmental/safety concerns. |

| Ethyl Acetate | 4.4 | Excellent: Often a great choice for more polar compounds, but has some water miscibility. |

Protocol: LLE Optimization

-

Spike: Spike known-concentration quality control (QC) samples into blank plasma.

-

pH Adjustment: Aliquot the spiked plasma and adjust the pH. Test a range, for example, pH 9.0, 10.0, and 11.0, using a buffer like ammonium hydroxide or potassium carbonate.[11]

-

Solvent Test: For each pH level, perform the extraction with different solvents (e.g., MTBE, Ethyl Acetate). Use a consistent solvent-to-sample ratio (e.g., 5:1).

-

Extraction: Vortex vigorously for 2-5 minutes, then centrifuge to separate the layers.

-

Evaporation & Reconstitution: Carefully transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-compatible solvent.[12]

-

Analysis: Analyze the samples by LC-MS/MS and determine which pH/solvent combination yields the highest recovery.

Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is still low. Am I using the right sorbent?

A4: SPE can provide cleaner extracts than LLE, but it is highly dependent on choosing the correct sorbent chemistry.[13][14] Given that 4'-Hydroxy Azithromycin is a polar, basic compound, a standard C18 reversed-phase sorbent may not be optimal.

The Causality of Sorbent Selection:

-

Reversed-Phase (e.g., C18, C8): These sorbents retain analytes via hydrophobic interactions. The polar hydroxyl group on your metabolite reduces its hydrophobicity, potentially leading to poor retention, especially if the sample is loaded in a solution with even a small amount of organic solvent. The analyte may simply "break through" during the loading step.

-

Mixed-Mode Cation Exchange (e.g., WCX, SCX): This is often the superior choice. These sorbents offer dual retention mechanisms: hydrophobic interaction from a carbon backbone and ionic interaction from a negatively charged functional group (e.g., carboxylate for weak cation exchange - WCX). By adjusting the pH, you can control these interactions very specifically.

Recommended SPE Sorbent Strategies

| Sorbent Type | Retention Mechanism | Recommended Use for 4'-Hydroxy Azithromycin |

| C18 (Reversed-Phase) | Hydrophobic | Use with caution. Requires aqueous loading conditions (pH > pKa) to retain the neutral form. Prone to breakthrough. |

| Hydrophilic-Lipophilic Balanced (HLB) | Hydrophilic/Hydrophobic | Good. A water-wettable polymer that offers better retention for polar analytes than C18. A robust starting point. |

| Weak Cation Exchange (WCX) | Hydrophobic + Weak Ionic | Excellent. The "load-wash-elute" strategy can be highly specific, providing very clean extracts. |

| Strong Cation Exchange (SCX) | Hydrophobic + Strong Ionic | Potentially useful. Elution can require very strong bases or high salt concentrations, which may not be ideal for MS compatibility. |

Below is a diagram illustrating a typical mixed-mode cation exchange SPE workflow, which is highly effective for basic compounds like 4'-Hydroxy Azithromycin.

Caption: SPE workflow for 4'-Hydroxy Azithromycin.

Protocol: Developing a WCX SPE Method

-

Condition: Pass 1 mL of methanol through the cartridge to activate the C18 chains.[15]

-

Equilibrate: Pass 1 mL of a weak buffer (e.g., 20 mM ammonium acetate, pH 6.5) to prepare the sorbent for the sample.

-

Load: Adjust your sample pH to ~6.5 and load it onto the cartridge. At this pH, the basic analyte will be protonated (positive charge) and will bind to the negatively charged WCX functional group.

-

Wash:

-

Wash with 1 mL of the equilibration buffer to remove polar, water-soluble matrix components.

-

Wash with 1 mL of methanol to remove lipids and other non-polar interferences that are bound hydrophobically. The analyte will remain bound ionically.

-

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent.

-

Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis.

Part 3: LC-MS/MS Analysis

Even with perfect extraction, issues during the final analysis can lead to perceived low recovery.

Q5: My extraction recovery seems fine, but my signal is still low and variable. Could my LC-MS/MS method be the problem?

A5: Absolutely. This points towards matrix effects, where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) suppress or enhance the ionization of your analyte in the mass spectrometer source.[1][16] High-efficiency extraction is the first line of defense, but chromatographic separation is key to resolving your analyte from these interferences.

Key Considerations for LC-MS/MS:

-

Chromatography: Ensure your analyte is chromatographically separated from the "void volume" where most matrix components elute. If your peak is very early, it is likely being suppressed. Consider:

-

Alternative Columns: For a polar metabolite, a standard C18 column might provide little retention. A column with a polar-embedded phase or using Hydrophilic Interaction Chromatography (HILIC) could provide better retention and separation from matrix interferences.

-

Gradient Optimization: Employ a shallower gradient to increase the separation between your analyte and any interfering peaks.

-

-

Ionization: Azithromycin and its metabolites ionize well in positive electrospray ionization (ESI+) mode.[11] Ensure your source parameters (e.g., gas flows, temperature, capillary voltage) are optimized specifically for 4'-Hydroxy Azithromycin to achieve maximum signal.

-

Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., 4'-Hydroxy Azithromycin-d3) is the gold standard. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thereby correcting for any signal variability and improving accuracy and precision. If a SIL-IS is not available, a structural analog can be used, but it must be proven to behave similarly.

By systematically addressing stability, optimizing extraction with the analyte's polarity in mind, and mitigating matrix effects through robust chromatography, you can successfully troubleshoot and resolve issues of low recovery for 4'-Hydroxy Azithromycin.

References

-

Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H 2 O 2 under Ultraviolet Irradiation. MDPI. [Link]

-

pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products. ResearchGate. [Link]

- Degradation products of azithromycin, and methods for their identification.

-

A Review on Analytical Methods for Determination of Azithromycin. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]

-

Analysis of Azithromycin using Hydrophilic Interaction Chromatography with LC-MS Compatible Mobile Phases. Waters Corporation. [Link]

-

Stability study of azithromycin in ophthalmic preparations. SciELO. [Link]

-

Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration. ResearchGate. [Link]

-

Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. National Institutes of Health (NIH). [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. National Institutes of Health (NIH). [Link]

-

Azithromycin PubChem CID 447043. National Institutes of Health (NIH). [Link]

-

pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. PubMed. [Link]

-

Azithromycin extraction from municipal wastewater and quantitation using liquid chromatography/mass spectrometry. PubMed. [Link]

-

Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]

-

Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

-

TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

-

Determination of Azithromycin in Biological Samples by LLLME Combined with LC. ResearchGate. [Link]

-

Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

-

A new HPLC method for azithromycin quantitation. ResearchGate. [Link]

-

Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]

-

Development and Validation of a High-Precision LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma Using Imipramine. Preprints.org. [Link]

-

Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Metabolites. [Link]

-

Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI. [Link]

-

Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health (NIH). [Link]

-

How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]

-

AZITHROMYCIN Product Monograph. Pfizer. [Link]

-

Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. [Link]

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH). [Link]

Sources

- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. welchlab.com [welchlab.com]

- 11. Azithromycin extraction from municipal wastewater and quantitation using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]

- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: 4'-Hydroxy Azithromycin Solution Stability

Sources

- 1. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. antecscientific.com [antecscientific.com]

- 9. scielo.br [scielo.br]

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Azithromycin and its Metabolites

Welcome to the technical support center for the bioanalysis of Azithromycin and its metabolites in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for overcoming the common challenge of matrix effects in LC-MS/MS analysis. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your bioanalytical data.

Introduction to Matrix Effects in Azithromycin Analysis

The quantitative analysis of Azithromycin and its metabolites in plasma is crucial for pharmacokinetic and toxicokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[2][3][4] However, the complex nature of plasma can lead to significant matrix effects, which are the alteration of analyte ionization efficiency by co-eluting endogenous components.[5] This can manifest as ion suppression or enhancement, leading to inaccurate and imprecise results.[6]

This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects in your Azithromycin bioanalysis workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding matrix effects in the analysis of Azithromycin and its metabolites.

Q1: What are the primary sources of matrix effects in plasma analysis of Azithromycin?

A1: The primary sources of matrix effects in plasma are phospholipids and salts.[7][8] Phospholipids, being abundant in plasma membranes, are often co-extracted with the analytes and can cause significant ion suppression in the electrospray ionization (ESI) source. Salts can also alter the droplet formation and evaporation process in the ESI source, leading to signal instability.

Q2: Why is it important to use a stable isotope-labeled internal standard (SIL-IS)?

A2: A SIL-IS, such as Azithromycin-d5, is the gold standard for compensating for matrix effects.[3][4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. This allows for accurate correction of the analyte signal, leading to more reliable quantification.

Q3: What are the regulatory expectations for assessing matrix effects?

A3: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[5] This typically involves assessing the matrix factor (MF) in at least six different lots of plasma to ensure that the method is not susceptible to variability between individual subjects. The coefficient of variation (%CV) of the IS-normalized MF should be within 15%.

Q4: Which sample preparation technique is best for minimizing matrix effects for Azithromycin?

A4: The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired limit of quantification and throughput.

-

Solid-Phase Extraction (SPE) is often considered the most effective technique for removing phospholipids and other interfering components, providing the cleanest extracts.[2][3][4]

-

Liquid-Liquid Extraction (LLE) can also be effective but may require more optimization to achieve high recovery for polar metabolites.

-

Protein Precipitation (PPT) is the simplest and fastest method, but it is generally less effective at removing phospholipids and may result in more significant matrix effects.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects during the analysis of Azithromycin and its metabolites.

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

-

Low analyte response even at high concentrations.

-

Inconsistent peak areas for quality control (QC) samples.

-

High variability in the internal standard signal across a batch.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression/enhancement.

Issue 2: Poor Recovery of Azithromycin or its Metabolites

Symptoms:

-

Low analyte peak areas in extracted samples compared to unextracted standards.

-

Inability to reach the desired lower limit of quantification (LLOQ).

Troubleshooting Steps:

-

Evaluate the Sample Preparation Method:

-

For SPE:

-

Problem: Incomplete retention on the sorbent.

-

Solution: Ensure the pH of the loading solution is appropriate for the analyte's pKa. For Azithromycin (a basic compound), a higher pH will ensure it is neutral and retains well on a reverse-phase sorbent.

-

Problem: Incomplete elution from the sorbent.

-

Solution: Optimize the elution solvent. A stronger organic solvent or the addition of a modifier (e.g., a small amount of acid or base) may be necessary.

-

-

For LLE:

-

Problem: Poor partitioning of polar metabolites into the organic phase.

-

Solution: Adjust the pH of the aqueous phase to neutralize the analytes and increase their hydrophobicity. Consider using a more polar extraction solvent or a salting-out agent.

-

-

-

Assess Analyte Stability:

-

Problem: Degradation of metabolites during sample processing.

-

Solution: Perform stability experiments at each step of the sample preparation process (e.g., bench-top, freeze-thaw, and in-autosampler stability). If instability is observed, minimize processing times and keep samples at a low temperature.

-

Issue 3: High Variability in Results

Symptoms:

-

High %CV for QC samples within and between analytical runs.

-

Inconsistent IS response.

Troubleshooting Steps:

-

Investigate the Internal Standard:

-

Problem: The IS is not tracking the analyte's behavior.

-

Solution: If not already using one, switch to a SIL-IS. If a SIL-IS is already in use, ensure its concentration is appropriate and that it is added to all samples, standards, and QCs at the same point in the workflow.

-

-

Review Sample Collection and Handling:

-

Problem: Inconsistent sample quality (e.g., hemolysis).

-